An In-depth Technical Guide to the Chemical Properties of 4-Chloro-7-nitroquinoline
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its quinoline core is a prevalent scaffold in numerous biologically active molecules, including established antimalarial drugs like chloroquine. The presence of a chlorine atom at the 4-position and a nitro group at the 7-position provides two reactive sites for further chemical modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the chemical reactivity of the quinoline ring system. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-Chloro-7-nitroquinoline, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological relevance based on structurally related compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Chloro-7-nitroquinoline are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.
| Property | Value | Source |
| CAS Number | 18436-76-5 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [2] |
| Molecular Weight | 208.60 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 156-160 °C | [1] |
| Boiling Point (Predicted) | 351.4 ± 22.0 °C | [1] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -0.11 ± 0.27 | [1] |
| LogP (Predicted) | 2.3 | [3] |
| Solubility | Expected to be poorly soluble in water and soluble in various organic solvents. |
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Chloro-7-nitroquinoline is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~4.5 |
| H-3 | 7.6 - 7.8 | d | ~4.5 |
| H-5 | 8.3 - 8.5 | d | ~9.0 |
| H-6 | 7.8 - 8.0 | dd | ~9.0, ~2.0 |
| H-8 | 8.7 - 8.9 | d | ~2.0 |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 143 - 145 |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 124 - 126 |
| C-7 | 147 - 149 |
| C-8 | 120 - 122 |
| C-8a | 149 - 151 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-7-nitroquinoline is expected to show characteristic absorption bands for the C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds.
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C and C=N stretch | 1500 - 1600 |
| Asymmetric NO₂ stretch | 1520 - 1560 |
| Symmetric NO₂ stretch | 1340 - 1360 |
| C-Cl stretch | 700 - 800 |
Mass Spectrometry
The electron ionization mass spectrum of 4-Chloro-7-nitroquinoline is expected to show a molecular ion peak (M⁺) at m/z 208 and a characteristic M+2 peak at m/z 210 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the chlorine atom.
Experimental Protocols
Synthesis of 4-Chloro-7-nitroquinoline
A plausible and commonly employed synthetic route to 4-Chloro-7-nitroquinoline involves the nitration of 4,7-dichloroquinoline. This method offers good regioselectivity due to the directing effects of the existing chloro substituent and the quinoline nitrogen.
Materials:
-
4,7-Dichloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
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Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,7-dichloroquinoline (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution while maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 4-Chloro-7-nitroquinoline as a solid.
Characterization by NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified 4-Chloro-7-nitroquinoline in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
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Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and coupling constants.
Reactivity and Stability
The chemical reactivity of 4-Chloro-7-nitroquinoline is primarily dictated by the presence of the chloro and nitro substituents on the quinoline ring.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the quinoline nitrogen and the nitro group at the 7-position activates the C4 position for attack by various nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a cornerstone for the synthesis of a wide array of 4-substituted-7-nitroquinoline derivatives.[4]
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Reduction of the Nitro Group: The nitro group at the 7-position can be readily reduced to an amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acidic media. This transformation provides access to 7-amino-4-chloroquinoline derivatives, which are also valuable intermediates in drug discovery.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathway involvement of 4-Chloro-7-nitroquinoline is limited in publicly accessible literature. However, the biological activities of structurally related compounds provide valuable insights into its potential pharmacological profile.
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Anticancer Potential: Many quinoline derivatives, particularly those with substitutions at the 4 and 7-positions, have demonstrated significant anticancer activity. For instance, derivatives of 4-amino-7-chloroquinoline have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of topoisomerase and induction of apoptosis. Given its structural similarity, 4-Chloro-7-nitroquinoline could serve as a precursor for the synthesis of novel anticancer agents.
-
Antimalarial and Antimicrobial Activity: The 4-amino-7-chloroquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. The mechanism of action of chloroquine involves the inhibition of heme polymerization in the malaria parasite. It is plausible that derivatives of 4-Chloro-7-nitroquinoline could be explored for antimalarial or broader antimicrobial activities.
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Carcinogenicity of Related Compounds: It is important to note that 4-nitroquinoline 1-oxide (4-NQO), a related compound, is a well-known carcinogen that induces DNA damage.[6][7] Therefore, appropriate safety precautions should be taken when handling 4-Chloro-7-nitroquinoline and its derivatives.
Visualizations
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of 4-Chloro-7-nitroquinoline.
Conclusion
4-Chloro-7-nitroquinoline is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its chemical properties, characterized by the reactive 4-chloro and 7-nitro positions, allow for a wide range of chemical transformations. While direct experimental data on its biological activity is scarce, the known pharmacological profiles of structurally related quinoline derivatives suggest that it holds significant potential as a scaffold for the discovery of new drugs, particularly in the areas of oncology and infectious diseases. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound. This guide provides a foundational resource for researchers embarking on studies involving 4-Chloro-7-nitroquinoline.
References
- 1. 4-CHLORO-7-NITROQUINOLINE | 18436-76-5 [m.chemicalbook.com]
- 2. PubChemLite - 4-chloro-7-nitroquinoline (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 4-chloro-7-nitroquinazoline (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
